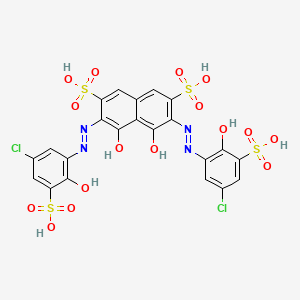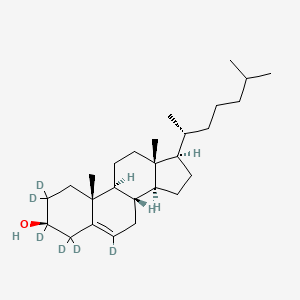
N-Desisobutyl-N-propyl Rifabutin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Desisobutyl-N-propyl Rifabutin” is a new class of rifamycins, specifically spiropiperidylrifamycins, and is used as an antibiotic . It has a molecular weight of 832.98 and a molecular formula of C45H60N4O11 .
Synthesis Analysis
While specific synthesis details for “N-Desisobutyl-N-propyl Rifabutin” were not found, research has been conducted on the synthesis of polymeric forms of Rifabutin, an antitubercular drug. These forms were based on copolymers of acrylamide with 2-acrylamido-2-methylpropanesulfonic acid and of N-vinylpyrrolidone with 2-aminoethyl methacrylate, with ionic and covalent polymer–Rifabutin bonding .Aplicaciones Científicas De Investigación
Drug-Membrane Interaction Studies
The influence of rifabutin and its analogs on the biophysical properties of lipid membranes was evaluated to establish a relationship between their chemical structure and activity on membranes. This research aimed at developing drugs with higher efficacy and fewer toxic effects by understanding the interaction between these compounds and biological membranes. The study utilized a range of biophysical techniques to assess how these drugs affect membrane organization, which is crucial for their antimicrobial activity (Pinheiro et al., 2013).
Clinical Applications and Resistance Studies
Rifabutin, a rifamycin antibiotic, has been used for the treatment of mycobacterial infections, including tuberculosis (TB) and Mycobacterium avium complex (MAC), especially in AIDS patients due to fewer drug-drug interactions with AIDS medications. Its pharmacokinetics, efficacy, resistance data, and side effects have been compared with those of rifampicin, indicating its significant role in treating TB and non-tuberculous mycobacterial diseases. Clinical studies have highlighted the benefits of rifabutin in patients with AIDS on protease inhibitors, in solid organ transplant patients on immunosuppressive drugs, and in patients presenting intolerable side effects related to rifampicin (Crabol et al., 2016).
Metabolism and Pharmacogenetics
The metabolism of rifabutin in humans and rats has been extensively studied, revealing over 20 biotransformation products. A study aimed to characterize these metabolites using advanced liquid chromatography-mass spectrometry techniques. This research provides insights into the drug's metabolism, which is crucial for understanding its pharmacokinetics and optimizing its clinical use (Prasad & Singh, 2010).
Drug-Drug Interactions and Pharmacogenomics
Investigations into the effects of SLCO1B1 polymorphisms on rifabutin pharmacokinetics in African HIV-infected patients with tuberculosis have shown that genetic factors significantly influence the drug's bioavailability and metabolism. This study underscores the importance of considering genetic variability when dosing rifabutin, to improve treatment outcomes and minimize toxicity (Hennig et al., 2015).
Potential for Broader Antibacterial Application
Rifabutin has shown potent in vitro activity against carbapenem-resistant Acinetobacter baumannii clinical isolates. The study highlights rifabutin's unique mechanism of cellular uptake through the siderophore receptor FhuE, suggesting its potential application against a broader range of bacterial pathogens. This research paves the way for considering rifabutin in the treatment of infections caused by drug-resistant bacteria (Trebosc et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H60N4O11/c1-11-18-49-19-16-45(17-20-49)47-33-30-31-38(53)27(7)41-32(30)42(55)44(9,60-41)58-21-15-29(57-10)24(4)40(59-28(8)50)26(6)37(52)25(5)36(51)22(2)13-12-14-23(3)43(56)46-35(39(31)54)34(33)48-45/h12-15,21-22,24-26,29,36-37,40,51-54H,11,16-20H2,1-10H3,(H,46,56)/t22-,24+,25+,26+,29-,36-,37+,40+,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPDPKBORJVAA-CTRLBJGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)C(O6)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCC2(CC1)N=C3C4=C5C(=C(C6=C4C(=O)[C@](O6)(OC=C[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](C=CC=C(C(=O)NC(=C5O)C3=N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H60N4O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
833.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(7S,11S,12R,13S,14R,15R,16R,17S,18S)-2,15,17,32-Tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-propylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

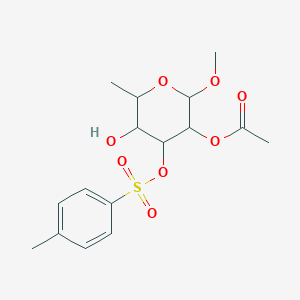

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)
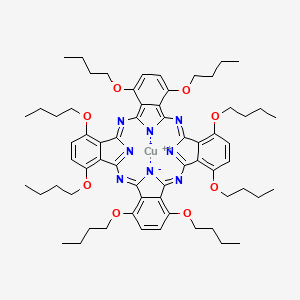
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,10a-tetrahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140975.png)
![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)
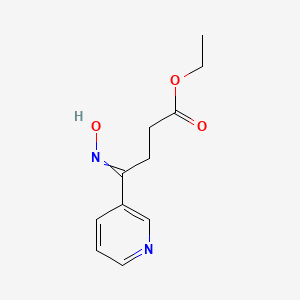
![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)
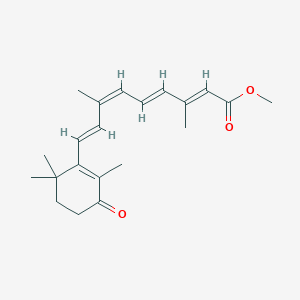
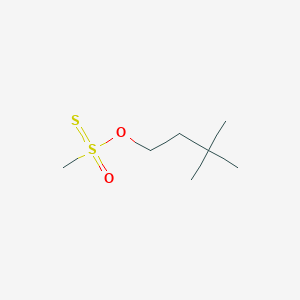
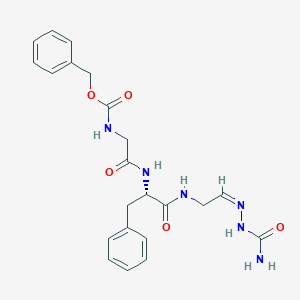
![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)
